molecular formula C10H13NO3 B11519134 Methyl 2-[(2-methoxyphenyl)amino]acetate

Methyl 2-[(2-methoxyphenyl)amino]acetate

Cat. No.: B11519134
M. Wt: 195.21 g/mol
InChI Key: XGHRXDSXOSZYTM-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methoxyphenyl)amino]acetate is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and an ester functional group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-methoxyphenyl)amino]acetate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methoxyaniline with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 2-methoxyaniline attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methoxyphenyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-[(2-methoxyphenyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(2-methoxyphenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2-methoxyphenyl)amino]acetate is unique due to its specific structural features, such as the presence of both an amino group and an ester functional group attached to a methoxy-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-(2-methoxyanilino)acetate

InChI

InChI=1S/C10H13NO3/c1-13-9-6-4-3-5-8(9)11-7-10(12)14-2/h3-6,11H,7H2,1-2H3

InChI Key

XGHRXDSXOSZYTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC(=O)OC

Origin of Product

United States

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